molecular formula C10H12ClNO2 B14023023 4-Chloro-a-methyl-D-phenylalanine

4-Chloro-a-methyl-D-phenylalanine

Cat. No.: B14023023
M. Wt: 213.66 g/mol
InChI Key: IVPYXMQYUYFSFC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-a-methyl-D-phenylalanine, also known as (2R)-2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid, is a derivative of phenylalanine. This compound is characterized by the presence of a chlorine atom at the para position of the phenyl ring and a methyl group at the alpha position of the amino acid. It is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-a-methyl-D-phenylalanine typically involves the chlorination of phenylalanine derivatives. One common method is the reaction of phenylalanine with thionyl chloride to introduce the chlorine atom at the para position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-a-methyl-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-a-methyl-D-phenylalanine is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: Studying enzyme-substrate interactions and protein synthesis.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Chloro-a-methyl-D-phenylalanine involves its interaction with specific molecular targets. It acts as an inhibitor of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin. By inhibiting this enzyme, the compound reduces the levels of serotonin in the brain, which can have various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-DL-phenylalanine: A racemic mixture of D- and L-forms of 4-Chloro-phenylalanine.

    4-Chloro-L-phenylalanine: The L-form of 4-Chloro-phenylalanine.

    4-Chloro-D-phenylalanine: The D-form of 4-Chloro-phenylalanine

Uniqueness

4-Chloro-a-methyl-D-phenylalanine is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties. These modifications enhance its stability and reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(2R)-2-amino-3-(4-chlorophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12ClNO2/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1

InChI Key

IVPYXMQYUYFSFC-SNVBAGLBSA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)Cl)(C(=O)O)N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.